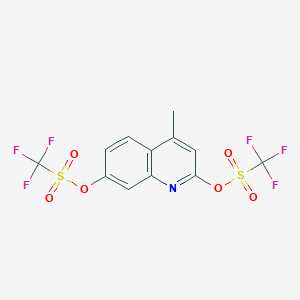
4-Methyl-7-(trifluoromethanesulfonyloxy)quinolin-2-yltrifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-7-(trifluoromethanesulfonyloxy)quinolin-2-yltrifluoromethanesulfonate is a complex organic compound with the molecular formula C12H7F6NO6S2 This compound is characterized by the presence of two trifluoromethanesulfonate groups attached to a quinoline ring, which is further substituted with a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-7-(trifluoromethanesulfonyloxy)quinolin-2-yltrifluoromethanesulfonate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.
Trifluoromethanesulfonylation: The final step involves the introduction of trifluoromethanesulfonate groups. This can be achieved by reacting the quinoline derivative with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-7-(trifluoromethanesulfonyloxy)quinolin-2-yltrifluoromethanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate groups are good leaving groups, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline core can participate in oxidation and reduction reactions, altering the electronic properties of the molecule.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine would yield a quinoline derivative with an amine substituent.
Scientific Research Applications
Chemistry
In chemistry, 4-Methyl-7-(trifluoromethanesulfonyloxy)quinolin-2-yltrifluoromethanesulfonate is used as a building block for the synthesis of more complex molecules. Its ability to undergo various reactions makes it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medical research, this compound can be used to study the interactions of quinoline derivatives with biological targets. It may serve as a precursor for the synthesis of potential therapeutic agents, particularly in the field of anti-cancer and anti-microbial research.
Industry
Industrially, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-7-(trifluoromethanesulfonyloxy)quinolin-2-yltrifluoromethanesulfonate involves its interaction with molecular targets through its quinoline core and trifluoromethanesulfonate groups. These interactions can modulate various biological pathways, depending on the specific application. For example, in medicinal chemistry, the compound may inhibit enzymes or receptors involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Methylquinoline-2,7-diyl bis(trifluoromethanesulfonate)
- 4-Methyl-7-(methanesulfonyloxy)quinolin-2-ylmethanesulfonate
- 4-Methyl-7-(tosyloxy)quinolin-2-yltosylate
Uniqueness
Compared to similar compounds, 4-Methyl-7-(trifluoromethanesulfonyloxy)quinolin-2-yltrifluoromethanesulfonate is unique due to the presence of two trifluoromethanesulfonate groups, which enhance its reactivity and potential for diverse chemical transformations. This makes it particularly valuable in synthetic chemistry and material science.
Properties
IUPAC Name |
[4-methyl-2-(trifluoromethylsulfonyloxy)quinolin-7-yl] trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F6NO6S2/c1-6-4-10(25-27(22,23)12(16,17)18)19-9-5-7(2-3-8(6)9)24-26(20,21)11(13,14)15/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDKOTLALUXGBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F6NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














